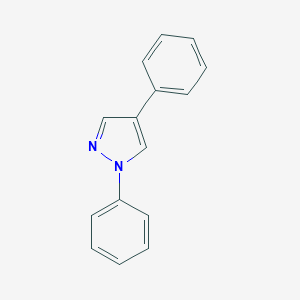

1,4-Diphenylpyrazole

Descripción

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a foundational scaffold in a vast array of chemical research fields. researchgate.netwisdomlib.org The versatility of the pyrazole ring, with its unique electronic properties and multiple sites for substitution, has made it a "privileged structure" in medicinal chemistry, agrochemistry, and material science. mdpi.commdpi.com Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. researchgate.netijrpr.commdpi.com

In the pharmaceutical industry, the pyrazole nucleus is a core component of several commercially successful drugs. mdpi.comnih.gov For instance, Celecoxib is a well-known anti-inflammatory drug, and Sildenafil (Viagra) utilizes a fused pyrazole ring system. mdpi.commdpi.com The ability of pyrazole derivatives to act as ligands for various biological targets, such as enzymes and receptors, drives their extensive investigation in drug discovery. nih.govekb.eg

Beyond medicine, pyrazoles have a significant history and presence in agrochemicals, where they form the structural basis for various herbicides, insecticides, and fungicides. nih.govijpsr.com The adaptability of the pyrazole scaffold allows for the fine-tuning of properties to target specific pests or weeds while aiming for lower environmental impact. chemimpex.com In material science, pyrazole derivatives are explored for their applications in dyes, fluorescent probes, and as ligands in catalysis. ijrpr.comglobalresearchonline.net Their ability to coordinate with metal ions is a key feature in the development of novel catalysts and functional materials. ijrpr.comnih.gov

Historical Context and Evolution of Diphenylpyrazole Chemistry

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative. ijrpr.commdpi.com Knorr's pioneering work, which involved the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118), laid the groundwork for the Knorr pyrazole synthesis, a fundamental method still in use today. chemhelpasap.comrsc.orgjk-sci.com This reaction involves the condensation of a β-diketone with a hydrazine (B178648), leading to the formation of the pyrazole ring. mdpi.comwikipedia.org The first synthesis of the parent pyrazole compound was achieved by Eduard Buchner in 1889. mdpi.com

The development of diphenylpyrazole chemistry is an extension of this foundational work. The introduction of phenyl groups onto the pyrazole core significantly influences the molecule's steric and electronic properties, opening up new avenues for research and application. The synthesis of various diphenylpyrazole isomers, such as 1,3-diphenylpyrazole, 1,4-diphenylpyrazole, and 1,5-diphenylpyrazole, has been achieved through modifications of classical synthetic routes, often involving the cyclization of appropriately substituted precursors. cdnsciencepub.com For example, the reaction of 1,3-diphenyl-1,3-propanedione with hydrazine hydrate (B1144303) is a common method for preparing 3,5-diphenylpyrazole (B73989).

Over the years, synthetic methodologies have evolved to allow for more controlled and efficient production of specific diphenylpyrazole isomers and their derivatives. tandfonline.com Modern techniques, including microwave-assisted synthesis and the use of novel catalysts, have been employed to improve reaction times and yields. wisdomlib.orgjsu.edu.cn The Vilsmeier-Haack reaction, for instance, has been utilized for the one-pot synthesis of 1,3-diphenylpyrazole-4-carboxaldehyde oximes from acetophenone (B1666503) phenylhydrazones. tandfonline.com

Scope and Research Imperatives for this compound

While diphenylpyrazoles, in general, have been the subject of considerable research, the specific isomer this compound continues to be an area of active investigation. Current research is driven by the need to develop novel compounds with enhanced biological activities and material properties. The unique spatial arrangement of the phenyl groups in the 1,4-disubstituted pattern influences its interaction with biological targets and its photophysical characteristics.

Research imperatives for this compound and its derivatives include:

Exploration of Novel Biological Activities: While the broader class of diphenylpyrazoles has shown promise, dedicated studies on the specific biological profile of this compound derivatives are ongoing. This includes screening for anticancer, anti-inflammatory, and antimicrobial activities. ekb.egekb.eg

Development of Advanced Materials: The photophysical properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. Research is focused on synthesizing derivatives with tailored optical and electronic properties.

Catalysis: The potential of this compound derivatives to act as ligands in organometallic catalysis is an emerging area of interest. The design of new catalysts for a variety of organic transformations is a key research goal.

Green Synthesis: A continuing imperative is the development of more sustainable and environmentally friendly synthetic routes to this compound and its derivatives, minimizing waste and the use of hazardous reagents. jsu.edu.cn

The ongoing exploration of this compound's chemical space is expected to yield new molecules with significant practical applications in medicine, agriculture, and technology.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-diphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)14-11-16-17(12-14)15-9-5-2-6-10-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKVEARUNZRABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346571 | |

| Record name | 1,4-Diphenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15132-01-1 | |

| Record name | 1,4-Diphenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Diphenylpyrazole and Its Analogues

Classical Approaches in Pyrazole (B372694) Ring Construction

Traditional methods for constructing the pyrazole ring remain fundamental in organic synthesis. These approaches often involve the condensation of readily available starting materials and have been extensively studied and optimized.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Dicarbonyl Compounds

The most common and straightforward method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govmdpi.com This method, first reported by Knorr in 1883, is a simple and rapid approach to obtaining polysubstituted pyrazoles. nih.govmdpi.com The reaction of a β-diketone with a hydrazine can potentially yield two regioisomers. nih.govmdpi.com

For the synthesis of 1,4-diphenylpyrazole analogues, a substituted hydrazine, such as phenylhydrazine (B124118), is reacted with a 1,3-diketone. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. For instance, the use of aprotic dipolar solvents has been shown to provide better regioselectivity compared to traditionally used polar protic solvents like ethanol (B145695). nih.govmdpi.com The reaction can also be catalyzed by acids or metal catalysts to improve yields and selectivity. mdpi.com For example, nano-ZnO has been used as a catalyst for the synthesis of 1,3,5-substituted pyrazoles. mdpi.com

Another variation involves the reaction of α,β-unsaturated ketones with hydrazines, which initially form pyrazolines that are subsequently oxidized to the corresponding pyrazoles. mdpi.com This approach has been utilized in the synthesis of 1,3,5-triarylpyrazoles. mdpi.com

Vilsmeier-Haack Formylation Strategies for C-4 Functionalization

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. mdpi.comorganic-chemistry.org This reaction introduces a formyl group (-CHO) at the C-4 position of the pyrazole ring, providing a valuable synthetic handle for further functionalization. The Vilsmeier reagent, typically a halomethyleniminium salt, is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). ijpcbs.com

This strategy is particularly useful for synthesizing 1,3-diphenylpyrazole-4-carboxaldehydes from the corresponding acetophenone (B1666503) phenylhydrazones in a one-pot reaction. tandfonline.comrsc.org The reaction proceeds through a double formylation of the hydrazone. tandfonline.com The resulting 4-formylpyrazoles are versatile intermediates that can be converted into a variety of other functional groups. For instance, modified workup procedures involving hydroxylamine (B1172632) can directly yield pyrazole-4-carboxaldehyde oximes. tandfonline.com

The Vilsmeier-Haack reaction can also be used for the synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes from the corresponding 5-chloro-1H-pyrazoles. arkat-usa.org The reaction conditions, such as temperature and the stoichiometry of the reagents, can be optimized to achieve good yields. arkat-usa.org Furthermore, microwave irradiation has been successfully employed to accelerate the Vilsmeier-Haack formylation of pyrazoles, significantly reducing reaction times. degres.euresearchgate.net

Modern and Sustainable Synthetic Innovations

In recent years, there has been a growing emphasis on developing environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. tandfonline.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. tandfonline.comscholarsresearchlibrary.com

In the context of pyrazole synthesis, MAOS has been successfully applied to the cyclocondensation of chalcones with hydrazine derivatives to afford pyrazolines and pyrazoles. scholarsresearchlibrary.comwisdomlib.org For example, the synthesis of 1-(2,4-dinitrophenyl)-3,5-diphenyl-4,5-dihydropyrazole from trans-chalcone and 2,4-dinitrophenylhydrazine (B122626) was achieved in just 3 to 4 minutes under microwave irradiation. wisdomlib.org Similarly, the synthesis of 1,5-diarylpyrazoles from enol ketones and arylhydrazines has been accomplished with high yields in short reaction times using microwave heating. tandfonline.comijpsjournal.com The use of solid supports, such as silica-supported toluenesulfonic acid, can further enhance the efficiency of these reactions. tandfonline.com

Ultrasound-Promoted Reaction Pathways

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. tandfonline.com Ultrasonic irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through a phenomenon known as acoustic cavitation. bepls.com

This technique has been effectively used for the synthesis of pyrazole derivatives. For instance, the cyclocondensation of chalcones with hydrazines to form pyrazolines has been shown to proceed in higher yields and shorter reaction times under ultrasonic irradiation compared to silent conditions. nih.govnih.gov The synthesis of 5-aryl-1,3-diphenylpyrazoles has been efficiently catalyzed by hydrochloric acid under ultrasound irradiation. scirp.org Furthermore, ultrasound has been employed for the synthesis of pyrazole fatty esters in water, demonstrating the potential of this method for reactions in aqueous media. psu.edu The use of ultrasound often leads to simpler work-up procedures and milder reaction conditions. nih.gov

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, offers a solvent-free approach to synthesis. acs.org This technique can lead to higher reaction rates, improved yields, and reduced waste compared to solution-phase reactions. rsc.org

Ball milling is a common mechanochemical technique that has been successfully applied to the synthesis of pyrazoles. rsc.org For example, a highly efficient and environmentally friendly one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been developed using mechanochemical ball milling. clockss.org This solvent-free method offers short reaction times, high efficiency, and a simple work-up procedure. clockss.org The synthesis of N-acyl pyrazoles from aromatic carbohydrazide (B1668358) derivatives and 1,3-diketones has also been achieved with optimal yield and reproducibility using a ball mill. rsc.org The reaction conditions, such as the rotation frequency and the type of catalyst, can be optimized to enhance the efficiency of the mechanochemical synthesis. acs.orgmdpi.com

Catalyst-Free and Green Chemistry Approaches

In alignment with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes to pyrazoles that minimize waste, avoid hazardous reagents, and reduce energy consumption. These approaches often involve the use of alternative energy sources like microwave and ultrasound, or employing solvent-free conditions.

One prominent catalyst-free method involves the simple condensation of a 1,3-dicarbonyl compound, such as 1,3-diphenyl-1,3-propanedione, with phenylhydrazine. This reaction can proceed thermally, often in a protic solvent like ethanol or acetic acid, to yield the corresponding pyrazole. researchgate.netuii.ac.id To further enhance the green credentials of this transformation, researchers have explored solvent-free conditions, sometimes facilitated by grinding the reactants together, a technique known as mechanochemistry. researchgate.net This method is highly efficient, reduces or eliminates the need for solvents, and simplifies product isolation. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. benthamdirect.com For instance, the synthesis of 1-(2,4-dinitrophenyl)-3,5-diphenyl pyrazole from the corresponding chalcone (B49325) and 2,4-dinitrophenyl hydrazine was achieved in just 3-4 minutes under microwave irradiation, showcasing a significant reduction in reaction time compared to conventional heating methods. wisdomlib.orgekb.eg The use of microwave heating can lead to higher yields and improved selectivity by ensuring rapid and uniform heating of the reaction mixture. mdpi.comresearchgate.net Similarly, ultrasound-assisted synthesis has been employed to enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. benthamdirect.comasianpubs.orgdoaj.org

Water, as a benign and environmentally safe solvent, is increasingly used in pyrazole synthesis. thieme-connect.com Catalyst-free, multicomponent reactions in water have been developed for the synthesis of various pyrazole derivatives. thieme-connect.com For example, a one-pot, three-component synthesis of 1,4,5-trisubstituted pyrazoles has been described using β-dicarbonyls, N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and hydrazine derivatives in 2,2,2-trifluoroethanol (B45653) (TFE) without any catalyst. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

While classical condensation methods are effective, transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for constructing the this compound core, especially for creating diverse analogues with various substituents. These methods allow for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for assembling the pyrazole ring and attaching the phenyl groups at the desired positions.

Although direct cross-coupling to form the this compound from simpler pyrazole precursors is less common than building the ring from acyclic precursors, the principles are widely applied in the synthesis of complex pyrazole derivatives. For instance, Suzuki, Heck, and Sonogashira coupling reactions are frequently used to introduce aryl or other substituents onto a pre-formed pyrazole ring.

A more direct application involves a four-component coupling reaction of terminal alkynes, a hydrazine, carbon monoxide, and an aryl iodide, which can be catalyzed by transition metals like palladium to assemble the pyrazole skeleton in a single step. chalcogen.rolmaleidykla.lt

In some synthetic strategies, a pyrazole ring might be functionalized with a halogen (e.g., bromine or iodine) or a boronic acid/ester group. This functionalized pyrazole can then undergo a Suzuki-Miyaura cross-coupling reaction with a corresponding phenylboronic acid or phenyl halide to install one of the phenyl groups. Similarly, Buchwald-Hartwig amination can be employed to form the N-phenyl bond by coupling a pyrazole with a phenyl halide or the N-H of a pyrazole with a phenylboronic acid.

While not always the most direct route to the parent this compound, the strength of these catalytic methods lies in their broad substrate scope and functional group tolerance, making them indispensable for creating libraries of structurally diverse pyrazole derivatives for various applications.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like this compound and its derivatives from simple starting materials in a single synthetic operation. nih.gov These strategies are prized for their ability to reduce waste, minimize purification steps, and save time and resources.

A common MCR strategy for pyrazole synthesis involves the condensation of three or four components. For example, a three-component reaction between an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative is a well-established route. researchgate.net In a specific catalyst-free variant for polysubstituted amino pyrazoles, aromatic aldehydes, malononitrile, and phenylhydrazine are simply ground together to produce the target compounds. researchgate.net

Another approach involves the in-situ generation of a key intermediate. For instance, a one-pot synthesis can start with an aldehyde and an active methylene (B1212753) compound (like a β-ketoester) to form an α,β-unsaturated carbonyl compound (a chalcone), which then reacts with a hydrazine without being isolated. This sequential reaction in a single vessel streamlines the synthesis of pyrazoles that would otherwise require a two-step procedure. mdpi.comnih.gov

Researchers have developed MCRs under various conditions, including catalyst-free, solvent-free, and microwave-assisted protocols, to enhance their efficiency and greenness. nih.govsciforum.net For example, a one-pot, four-component synthesis of polyhydroquinolines has been achieved using an aromatic aldehyde, dimedone, ethyl acetoacetate (B1235776), and ammonium (B1175870) acetate, highlighting the power of MCRs in heterocyclic synthesis. researchgate.net The synthesis of 1,4,5-trisubstituted pyrazoles has been accomplished through a one-pot condensation of β-dicarbonyls, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hydrazine derivatives, demonstrating a straightforward entry to this class of compounds. researchgate.net

These MCR strategies are particularly valuable for generating libraries of related compounds for screening purposes, as the starting materials can be easily varied to produce a wide range of substituted pyrazole analogues.

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry, or continuous flow synthesis, is a modern technology that offers significant advantages over traditional batch processing for the synthesis of pyrazoles and other heterocyclic compounds. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react, often under precisely controlled conditions of temperature and pressure. nih.gov

The benefits of applying flow chemistry to pyrazole synthesis include:

Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, which is particularly advantageous when dealing with potentially hazardous reagents like hydrazines or diazo compounds. This minimizes the risk associated with exothermic reactions or the handling of unstable substances.

Improved Control and Reproducibility: The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor leads to better reproducibility and can improve product yields and selectivity.

Rapid Optimization: The continuous nature of flow systems allows for rapid screening of reaction conditions, significantly speeding up the optimization process compared to running multiple batch reactions.

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or by "numbering up" (using multiple reactors in parallel), which is more straightforward than scaling up batch reactors.

While specific examples focusing solely on this compound are emerging, the synthesis of various pyrazole derivatives has been successfully demonstrated in flow. These processes often involve the reaction of 1,3-dicarbonyls with hydrazines, where the reagents are mixed and heated in a flow coil. The integration of in-line purification and analysis tools can further streamline the process, leading to a fully automated "synthesis-to-product" system. The use of flow reactors is considered a green chemistry technique as it can lead to higher energy efficiency and reduced solvent usage. nih.gov

Optimization of Synthetic Pathways for this compound Derivatives

Optimizing the synthesis of this compound and its analogues is crucial for ensuring efficient, cost-effective, and scalable production. Key areas of focus include controlling the regiochemistry of the cyclization reaction and maximizing the yield and purity of the final product.

Regioselectivity and Stereoselectivity Control in Synthesis

Regioselectivity is a critical consideration in pyrazole synthesis when using unsymmetrical starting materials. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to two different regioisomeric pyrazoles. For the synthesis of this compound from 1-phenyl-1,3-butanedione and phenylhydrazine, for example, controlling which nitrogen atom of the hydrazine attacks which carbonyl group is essential to obtain the desired 1,4-diphenyl-3-methylpyrazole isomer over the 1,4-diphenyl-5-methylpyrazole.

The regiochemical outcome is influenced by several factors:

Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the dicarbonyl compound plays a major role. The more electrophilic carbon is typically attacked first by the more nucleophilic nitrogen of the hydrazine.

Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction pathway by sterically hindering attack at a particular site.

Reaction Conditions: The choice of solvent and catalyst can significantly influence regioselectivity. Protic solvents can alter the reactivity of the species through hydrogen bonding, while different acid or base catalysts can favor one reaction pathway over another. For instance, studies on related systems have shown that protic solvents can favor one regioisomer, while aprotic solvents may lead to the formation of the other. researchgate.net

Stereoselectivity is generally not a factor in the synthesis of the aromatic pyrazole core itself. However, it becomes relevant when synthesizing derivatives with stereocenters on the substituents attached to the pyrazole ring.

Yield Enhancement and Purity Improvement Strategies

Maximizing the yield and ensuring the high purity of this compound derivatives are paramount for their practical application. Several strategies are employed to achieve these goals.

Yield Enhancement:

Optimization of Reaction Conditions: Systematically varying parameters such as temperature, reaction time, solvent, and reactant concentrations is fundamental. For instance, comparing conventional heating with microwave irradiation often reveals significant improvements in both reaction time and yield. ekb.egsciforum.net

Catalyst Screening: The choice of catalyst can dramatically impact yield. For syntheses involving 1,3-dicarbonyls and hydrazines, a range of acidic catalysts have been explored, from simple mineral acids to solid-supported acids and Lewis acids like Mg(ClO₄)₂ and Mg(HSO₄)₂. chalcogen.rolmaleidykla.lt The optimal catalyst provides high conversion rates under mild conditions. chalcogen.rolmaleidykla.lt

Purity Improvement:

Control of Side Reactions: Careful control of reaction conditions, particularly temperature and the stoichiometry of reagents, can minimize the formation of byproducts. For example, in the synthesis from chalcones and hydrazines, oxidation of the intermediate pyrazoline to the pyrazole is a key step, and controlling this oxidation can prevent the formation of other products. researchgate.net

Effective Purification Techniques: The final purity of the compound is determined by the purification method. Common techniques include:

Recrystallization: This is a highly effective method for purifying solid products, provided a suitable solvent system can be found. Ethanol is frequently used for recrystallizing pyrazole derivatives. researchgate.net

Chromatography: Column chromatography is a versatile tool for separating the desired product from unreacted starting materials and byproducts, especially when dealing with complex reaction mixtures or products that are difficult to crystallize.

Solvent Washing: Simply washing the crude solid product with an appropriate solvent can often remove soluble impurities, providing a significant increase in purity with minimal effort.

A comparative study on the synthesis of a pyrazole derivative showed that microwave irradiation not only reduced the reaction time from hours to minutes but also increased the yield from 80% (conventional) to 88% (microwave). nih.gov The table below summarizes the effect of different catalysts on a model pyrazole synthesis, illustrating the importance of catalyst selection.

| Catalyst | Time (min) | Yield (%) |

| None | 120 | 45 |

| Mg(HSO₄)₂ | 15 | 95 |

| p-TSA | 30 | 92 |

| H₂SO₄ | 60 | 75 |

| Data adapted from representative pyrazole syntheses. |

By systematically applying these optimization strategies, chemists can develop robust and efficient synthetic routes to high-purity this compound and its analogues.

Chemical Reactivity and Derivatization Strategies of 1,4 Diphenylpyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is a π-excessive aromatic heterocycle, making it susceptible to electrophilic attack. For 1-phenylpyrazole (B75819) and its derivatives, including 1,4-diphenylpyrazole, electrophilic substitution occurs preferentially at the C4 position of the pyrazole nucleus. cdnsciencepub.comnih.gov This regioselectivity is consistent with calculations of localization energies for electrophilic substitution in the pyrazole system. cdnsciencepub.comresearchgate.net

Common electrophilic substitution reactions such as nitration and bromination have been shown to selectively target the C4 position under specific conditions.

Nitration: The nitration of 1,5-diphenylpyrazole using a mixture of nitric acid and acetic anhydride (B1165640) (often referred to as "acetyl nitrate") at 0°C yields 1,5-diphenyl-4-nitropyrazole. cdnsciencepub.comcdnsciencepub.com Similarly, treating 1-phenylpyrazole with this reagent at -5°C results in the formation of 4-nitro-1-phenylpyrazole in good yield. cdnsciencepub.com The use of a milder nitrating agent like acetyl nitrate (B79036) is crucial for achieving substitution on the pyrazole ring. cdnsciencepub.com

Bromination: The bromination of 1-phenylpyrazole in an inert solvent like chloroform (B151607) leads to the formation of 4-bromo-1-phenylpyrazole as the initial product. cdnsciencepub.comresearchgate.net This highlights a consistent pattern of C4-functionalization for electrophilic attack on the neutral pyrazole molecule. cdnsciencepub.com

The general reactivity for electrophilic substitution on the pyrazole ring is summarized in the table below.

| Reaction | Substrate | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | 1-Phenylpyrazole | HNO₃, Acetic Anhydride, -5°C | 4-Nitro-1-phenylpyrazole | 53% | cdnsciencepub.com |

| Nitration | 1,5-Diphenylpyrazole | HNO₃, Acetic Anhydride, 0°C | 1,5-Diphenyl-4-nitropyrazole | 43% | cdnsciencepub.com |

| Bromination | 1-Phenylpyrazole | Br₂, Chloroform | 4-Bromo-1-phenylpyrazole | N/A | cdnsciencepub.comresearchgate.net |

Nucleophilic Additions and Substitutions

Direct nucleophilic substitution on the electron-rich pyrazole ring is generally difficult and requires the presence of activating, electron-withdrawing groups. clockss.org However, functional groups attached to the this compound scaffold can readily undergo nucleophilic attack.

For instance, pyrazole-3-carboxylic acid derivatives can be converted into their corresponding acid chlorides. These activated intermediates are susceptible to nucleophilic substitution by various nucleophiles. The reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine (B105623) can yield the corresponding 1H-pyrazole-3-carboxamide. mdpi.com Similarly, other studies have shown that pyrazole carboxylic acid chlorides derived from 1,5-diphenylpyrazole precursors can react with alcohols or N-nucleophiles to form esters and amides, respectively. researchgate.net

Another strategy involves the reaction of nucleophiles with substituents on the pyrazole ring. For example, hydrazine (B178648) hydrate (B1144303) can react with an oxazolone (B7731731) derivative of 1,3-diphenylpyrazole, leading to the opening of the oxazolone ring and the formation of a hydrazide derivative. nankai.edu.cn These examples demonstrate that while the pyrazole ring itself is resistant to nucleophilic attack, its derivatives provide versatile handles for introducing new functional groups via nucleophilic reactions.

Formation of Fused Heterocyclic Systems Containing Pyrazole Moieties

Functionalized diphenylpyrazole derivatives are key precursors for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. The most common strategies involve the cyclocondensation of aminopyrazole derivatives with bifunctional reagents.

Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis

The pyrazolo[1,5-a]pyrimidine core is typically constructed by reacting a 5-aminopyrazole derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or a β-ketoester. semanticscholar.orgresearchgate.net For example, the reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with pentane-2,4-dione in acetic acid with a catalytic amount of sulfuric acid affords the corresponding pyrazolo[1,5-a]pyrimidine derivatives in high yields. semanticscholar.orgresearchgate.net

The general synthetic approach is outlined below:

| Pyrazole Precursor | Reactant | Conditions | Fused Product Type | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole derivatives | 1,3-Diketones (e.g., Pentane-2,4-dione) | H₂SO₄ (cat.), Acetic Acid, Heat | Pyrazolo[1,5-a]pyrimidines | semanticscholar.orgresearchgate.net |

| 5-Aminopyrazole derivatives | β-Ketoesters (e.g., Ethyl acetoacetate) | H₂SO₄ (cat.), Acetic Acid, Heat | Pyrazolo[1,5-a]pyrimidin-7-ones | semanticscholar.orgresearchgate.net |

| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethanolate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

This method allows for the creation of a diverse library of substituted pyrazolo[1,5-a]pyrimidines by varying the substituents on both the aminopyrazole and the dicarbonyl compound. nih.govekb.eg

Pyrazolo[3,4-b]pyridine Synthesis

The synthesis of the isomeric pyrazolo[3,4-b]pyridine system also relies heavily on functionalized pyrazole precursors. A prevalent method is the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. mdpi.commdpi.com In this reaction, a Michael addition of the aminopyrazole to the unsaturated ketone is followed by cyclization and aromatization to yield the fused pyridine (B92270) ring. For instance, 5-amino-1-phenylpyrazole (B52862) reacts with various α,β-unsaturated ketones in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl₄) to produce 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com

Another established route is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, which can lead to different regioisomers depending on the reaction conditions and the nature of the dicarbonyl compound. mdpi.com For example, 1-phenyl-3-methyl-5-aminopyrazole is a common starting material that can be treated with 1,3-diketones in glacial acetic acid to form substituted pyrazolo[3,4-b]pyridines. mdpi.com These syntheses are foundational for producing compounds with a wide range of biological activities. nih.govresearchgate.net

Functionalization of Phenyl Substituents

The reactivity of the phenyl groups in this compound is influenced by the reaction conditions, particularly the acidity of the medium. While electrophilic attack on the neutral molecule favors the pyrazole ring, substitution on the phenyl rings can be achieved by altering the conditions to deactivate the pyrazole nucleus. cdnsciencepub.comcdnsciencepub.com

This change in regioselectivity is most evident during nitration. When 1-phenylpyrazole is treated with mixed acids (a combination of concentrated nitric and sulfuric acids), the pyrazole ring becomes protonated. cdnsciencepub.comresearchgate.net This protonated species acts as a deactivating group, directing the electrophilic nitronium ion (NO₂⁺) to attack the less deactivated N-phenyl ring, primarily at the para-position. This results in the formation of 1-(p-nitrophenyl)pyrazole. cdnsciencepub.comresearchgate.net

Further nitration of 1,3- or 1,5-diphenylpyrazole under these strongly acidic conditions leads to dinitration, yielding the corresponding di(p-nitrophenyl) compounds. researchgate.netcdnsciencepub.com In contrast, using nitric acid in acetic anhydride on the same diphenylpyrazole substrates results in initial nitration at the C4-position of the pyrazole ring, followed by nitration at the para-position of the 1-phenyl ring. researchgate.netcdnsciencepub.com

This dual reactivity allows for controlled, selective functionalization of either the heterocyclic core or the peripheral phenyl substituents by choosing the appropriate reagents and conditions.

Supramolecular Assembly and Self-Organization Potential

The rigid, planar structure of the pyrazole core, combined with its phenyl substituents, makes this compound and its analogs excellent candidates for building blocks in supramolecular chemistry. These molecules can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-ordered, higher-level structures. rsc.org

Studies have shown that 3,5-diphenylpyrazole (B73989) can form supramolecular assemblies with benzene-1,3,5-tricarboxylic acid (H₃BTC). rsc.org In these structures, hydrogen bonds form between the protonated pyrazole units and the carboxylate anions of H₃BTC, acting as the driving force for the self-assembly of varied supramolecular frameworks. rsc.org The anions present can direct the final architecture of the assembly. clockss.org

The ability of the pyrazole ring to act as both a hydrogen bond donor (N-H) and acceptor (N) makes it a versatile synthon in crystal engineering and the design of self-assembling materials. nih.gov The phenyl groups also contribute to the stability of these assemblies through π-π stacking interactions, further guiding the organization of the molecules in the solid state.

Coordination Chemistry and Catalytic Applications of Diphenylpyrazole Based Ligands

Diphenylpyrazoles as Ligands in Metal Complexation

1,4-Diphenylpyrazole can coordinate to a metal center in a neutral form or as a deprotonated anion, the 1,4-diphenylpyrazolate. The presence of phenyl groups at the 1 and 4 positions of the pyrazole (B372694) ring influences the steric and electronic properties of the ligand, which in turn dictates the structure and reactivity of the metal complexes.

The versatility of pyrazole-based ligands stems from their ability to act as monodentate, bidentate, or polydentate ligands. universiteitleiden.nluomustansiriyah.edu.iq

Monodentate Ligands: In its simplest coordination mode, this compound acts as a monodentate ligand , donating the lone pair of electrons from one of its nitrogen atoms to a metal center. uomustansiriyah.edu.iqgeeksforgeeks.org This is analogous to other simple N-donor ligands like pyridine (B92270). The steric bulk of the phenyl groups can influence the number of ligands that can coordinate to a single metal ion. science.gov

Bidentate Ligands: While this compound itself is a monodentate ligand, it can be incorporated into larger molecular frameworks to create bidentate or polydentate ligands . geeksforgeeks.org For instance, linking two this compound units through a bridging spacer can result in a bidentate ligand capable of forming a chelate ring with a metal ion. The nature of the spacer is crucial in determining the bite angle and the stability of the resulting complex. Examples of bidentate ligands often involve two donor atoms that can bind to a single metal center, such as in ethylenediamine. geeksforgeeks.org

Polydentate Ligands: Further elaboration of the ligand structure can lead to polydentate ligands that contain more than two donor atoms. geeksforgeeks.orgsavemyexams.com These ligands can wrap around a metal ion, leading to highly stable complexes due to the chelate effect. geeksforgeeks.org The design of such ligands allows for fine-tuning of the coordination environment around the metal, which is critical for controlling its catalytic activity.

Deprotonation of the N-H proton of a pyrazole ring yields a pyrazolate anion, which is a versatile bridging ligand. The coordination chemistry of the pyrazolate anion is a rich field of study. universiteitleiden.nlwiley.com The 1,4-diphenylpyrazolate anion can bridge two or more metal centers, leading to the formation of di-, oligo-, and polynuclear complexes. universiteitleiden.nl

The bridging pyrazolate can adopt different coordination modes, with the most common being the exo-bidentate mode where each nitrogen atom coordinates to a different metal center. This bridging capability is fundamental to the construction of polynuclear metal clusters and coordination polymers. universiteitleiden.nlresearchgate.net The phenyl substituents in 1,4-diphenylpyrazolate can influence the magnetic and electronic properties of these polynuclear systems by affecting the distances and angles between the bridged metal ions. universiteitleiden.nl For example, hexanuclear gold pyrazolate complexes have been synthesized where the pyrazolate rings form a propeller-like structure. researchgate.net

Catalytic Roles of Diphenylpyrazole-Metal Complexes

The unique coordination properties of this compound-based ligands make the corresponding metal complexes promising candidates for catalysis. Both homogeneous and heterogeneous catalytic systems have been developed, leveraging the stability and tunable nature of these complexes.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a major area of application for metal complexes. nih.govresearchgate.net Diphenylpyrazole-metal complexes have been explored as catalysts in a variety of organic transformations. The modular nature of these complexes, where the properties of the metal center can be finely tuned by the ligand, is a key advantage. nih.gov

While specific examples solely focused on this compound are not extensively detailed in the provided results, the broader class of pyrazole-based ligands has shown activity in reactions such as polymerization, oxidation, and carbon-carbon bond formation. uwc.ac.zachimia.ch The electronic and steric effects of the diphenyl substituents can be expected to influence the catalytic activity and selectivity in such reactions. For instance, in reactions like the Heck reaction or Suzuki coupling, the ligand plays a crucial role in the stability and reactivity of the catalytic intermediates. researchgate.net

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, efforts have been made to immobilize them onto solid supports, creating heterogeneous catalysts . mdpi.com Diphenylpyrazole-metal complexes can be anchored to materials like silica, polymers, or metal-organic frameworks (MOFs). mdpi.comcore.ac.uk

This heterogenization strategy combines the high selectivity and activity of the molecular catalyst with the practical advantages of a solid catalyst. nih.gov For example, a pyrazole-containing ligand could be functionalized with a reactive group that allows it to be covalently attached to a support. The resulting heterogeneous catalyst can then be used in continuous flow reactors, offering significant process advantages. The synergy between a heterogeneous support and a homogeneous catalyst can sometimes lead to enhanced catalytic performance. nih.gov

Understanding the mechanistic details of a catalytic cycle is crucial for optimizing existing catalysts and designing new ones. digitellinc.com Mechanistic investigations often involve a combination of experimental techniques, such as kinetics, spectroscopy, and isotopic labeling, along with computational studies like Density Functional Theory (DFT). digitellinc.comuit.no

For a hypothetical catalytic reaction involving a this compound-metal complex, a mechanistic study would aim to identify the active catalytic species, the elementary steps of the catalytic cycle (e.g., oxidative addition, reductive elimination, insertion), and the rate-determining step. nih.govresearchgate.net For example, in a cross-coupling reaction, the pyrazole ligand would be expected to stabilize the metal center in different oxidation states throughout the cycle and influence the rates of the individual steps. The phenyl groups on the pyrazole ring could affect substrate binding and product release due to steric interactions. Detailed mechanistic studies provide insights into how ligand modifications can be used to improve catalyst performance, such as turnover number and selectivity. uit.no

Medicinal Chemistry and Biological Activity Investigations of 1,4 Diphenylpyrazole Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies of 1,4-diphenylpyrazole derivatives have been instrumental in optimizing their biological efficacy. These studies have revealed key structural determinants for various pharmacological activities, particularly in the context of anticancer and anti-inflammatory effects.

The substitution pattern on the phenyl rings at the N1 and C4 positions of the pyrazole (B372694) core significantly influences the biological activity. For instance, in a series of 1,3,5-trisubstituted pyrazoles, the nature of the substituent at the 5-position of the pyrazole moiety was found to be critical for endogenous proteolysis inhibition. nih.gov An electron-donating group like a methyl group at this position showed more inhibition in shorter reaction times, while an electron-withdrawing group like fluorine exhibited greater inhibition over a longer duration. nih.gov Unsubstituted triphenyl pyrazoles also demonstrated high levels of inhibition. nih.gov

In the context of anticancer activity, the introduction of a 4-cyano group on the pyrazole ring has been a successful strategy. Several 4-cyano-1,5-diphenylpyrazoles bearing different heterocyclic ring systems at position 3 have been synthesized and evaluated for their cytotoxic properties. nih.govchem960.com One such derivative, 3-(5-mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile, displayed potent cytotoxic activity against the IGROVI ovarian tumor cell line with a GI50 value of 40 nM. nih.govchem960.com Another compound, 3-(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile, exhibited the highest anti-estrogenic activity. nih.govchem960.com

Furthermore, the nature of the substituent at the 3-position of the pyrazole ring has been shown to be a critical determinant of cannabinoid receptor (CB1) antagonistic activity. uni.lu For potent and selective CB1 receptor antagonism, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be essential. uni.lu

Molecular Mechanisms of Action and Pharmacological Targets

The diverse biological activities of this compound derivatives stem from their ability to interact with a variety of molecular targets, including enzymes, receptors, and signaling proteins.

This compound derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis.

Cyclooxygenase (COX) Inhibition: Certain derivatives, such as 1,3-diphenylpyrazole-4-propionic acid (DPPA), have been investigated for their anti-inflammatory potential through the inhibition of cyclooxygenase enzymes. uni.lu Molecular docking studies have suggested that DPPA can selectively inhibit COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins. uni.lu This selective inhibition is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Tyrosinase Inhibition: A novel series of 1,3-diphenyl pyrazole-thiosemicarbazones have been designed and synthesized as tyrosinase inhibitors. chem960.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Lead candidates from this series, particularly those with a para-hydroxyphenyl group at the 3-position of the pyrazole ring, demonstrated potent tyrosinase inhibitory activity, with IC50 values significantly lower than that of the standard inhibitor, kojic acid. chem960.com Kinetic studies revealed a mixed type of inhibition, primarily noncompetitive. chem960.com

Monoamine Oxidase (MAO) Inhibition: Novel 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes that are important targets in the treatment of depression and neurodegenerative diseases. nih.gov These compounds were found to be reversible, potent, and selective inhibitors of MAO-A. nih.gov

Derivatives of this compound have been shown to bind to and modulate the activity of specific receptors, leading to their pharmacological effects.

Cannabinoid Receptor (CB1) Antagonism: The biarylpyrazole SR141716A is a well-known potent and specific antagonist of the brain cannabinoid receptor (CB1). uni.lu SAR studies have elucidated the structural requirements for this activity, including a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. uni.lu

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Allosteric Modulation: A common allosteric site on the metabotropic glutamate receptor 5 (mGlu5) can accommodate diverse chemical scaffolds, including pyrazole derivatives. nih.gov The compound 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU29) has been studied in this context, and site-directed mutagenesis has identified key residues within the receptor that are crucial for the binding and cooperativity of such allosteric modulators. nih.gov

The anticancer effects of many this compound derivatives are attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival.

PI3K/AKT and MAPK/ERK Pathways: A series of 1,3-diarylpyrazole acrylamide (B121943) derivatives have been shown to exert their antiproliferative effects by inhibiting the PI3K/AKT and MAPK/ERK signaling cascades. uni.lu One potent compound from this series was found to trigger caspase-dependent apoptosis and significantly inhibit the phosphorylation and expression of ERK1/2 and AKT proteins. uni.lu

Tubulin Polymerization Inhibition: Some pyrazole derivatives act as tubulin polymerization inhibitors, thereby disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle. tocris.com For example, a pyrazole derivative, compound 1, was found to inhibit tubulin polymerization with an IC50 value of 3 µM. tocris.com

Apoptosis Induction: Several studies have demonstrated that this compound derivatives can induce apoptosis in cancer cells. uni.lu For instance, a novel pyrazole derivative containing a benzo[d]thiazole moiety, compound 8l, was shown to induce apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner, as confirmed by Annexin V/PI flow cytometry and Western blot analysis. uni.lu

Targeted Therapeutic Applications

The primary therapeutic application of this compound derivatives that has been extensively investigated is in the field of oncology.

A substantial body of research has demonstrated the potent anticancer and anti-proliferative activities of this compound derivatives against a wide range of human cancer cell lines.

New pyrazole derivatives have been synthesized and evaluated as inhibitors of breast cancer cell growth. wikipedia.org For example, the condensation of substituted pyrazole-4-carbaldehyde with acetophenone (B1666503) and chloroacetophenone yielded α,β-unsaturated ketones that served as precursors for various bioactive pyrazole derivatives. wikipedia.org In one study, a series of 1,5-diphenylpyrazole derivatives were evaluated against HepG-2, HCT-116, and MCF-7 cancer cell lines, with several compounds displaying significant antiproliferative activity with IC50 values ranging from 4.42 to 11.05 µM. wikipedia.org

A synthesized pyrazole-containing compound, denoted as KA5, exhibited competitive anticancer activity against the hepatocellular carcinoma cell line (HepG2) with an IC50 of 8.5 µM, compared to the standard drug sorafenib (B1663141) (IC50: 4.51 µM). sigmaaldrich.com

Furthermore, novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine (B1677879) units have been synthesized and evaluated for their cytotoxicity. uni.lu Compound 8l from this series was particularly potent, with IC50 values of 2.41 µM, 2.23 µM, 3.75 µM, and 2.31 µM against MDA-MB-231, MCF-7, HepG2, and SMMC-7721 cells, respectively. uni.lu

The anti-proliferative activity of diversely substituted pyrrolones bearing a 1,3-diphenylpyrazole moiety has also been investigated. nih.gov The synthesized compounds were evaluated for their in vitro antitumor activity against HCT-116 and MCF7 human carcinoma cell lines, with some compounds exhibiting significant potency. nih.gov

Table of Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative of 1,5-diphenylpyrazole | HepG-2 | 4.42 ± 0.59 | wikipedia.org |

| Derivative of 1,5-diphenylpyrazole | HCT-116 | 11.05 ± 0.95 | wikipedia.org |

| Derivative of 1,5-diphenylpyrazole | MCF-7 | 7.56 ± 0.82 | wikipedia.org |

| KA5 | HepG2 | 8.5 | sigmaaldrich.com |

| 8l | MDA-MB-231 | 2.41 | uni.lu |

| 8l | MCF-7 | 2.23 | uni.lu |

| 8l | HepG2 | 3.75 | uni.lu |

| 8l | SMMC-7721 | 2.31 | uni.lu |

Antimicrobial Activity (Antibacterial and Antifungal)

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. Pyrazole derivatives, including those with a 1,4-diphenyl structure, have been extensively investigated for their antibacterial and antifungal properties. mdpi.comresearchgate.netresearchgate.net

A study on 1,3-diphenyl-1H-pyrazole terminated imino derivatives revealed that these compounds exhibit moderate to high activity against E. coli and S. pyogenes. asianpubs.org Specifically, compounds with phenyl and naphthyl substitutions showed outstanding antifungal activity against A. niger, with a Minimum Inhibitory Concentration (MIC) of 0.2 µg/mL. asianpubs.org This high level of activity is potentially due to the increased lipophilicity conferred by the delocalized π-electrons, which facilitates cell permeation. asianpubs.org

In another investigation, a series of 40 novel 1,3-diphenyl pyrazole derivatives were synthesized and tested against Acinetobacter baumannii, a challenging Gram-negative pathogen. nih.gov These compounds displayed significant zones of growth inhibition (up to 85mm) and MIC values as low as 4μg/mL. nih.gov

Furthermore, the condensation of 1,3-diphenylpyrazole-4-carboxaldehyde with various amines has yielded derivatives with a range of antimicrobial activities. researchcommons.org Some of these newly synthesized compounds have demonstrated notable antibacterial effects. researchcommons.org The incorporation of a ferrocene (B1249389) unit into the pyrazole structure has also been explored, with some of the resulting compounds showing activity against various bacterial and fungal strains. researchgate.net

The antifungal potential of pyrazole derivatives is also significant. researchgate.net For example, a series of 4-arylidene pyrazole derivatives were evaluated against Candida albicans and Saccharomyces cerevisiae, with many showing moderate to good antifungal activity. nih.gov

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound Series | Target Organisms | Key Findings |

| 1,3-Diphenyl-1H-pyrazole imino derivatives | E. coli, S. pyogenes, A. niger | Moderate to high antibacterial activity; outstanding antifungal activity (MIC 0.2 µg/mL against A. niger). asianpubs.org |

| 1,3-Diphenyl pyrazole derivatives | Acinetobacter baumannii | Zones of inhibition up to 85mm; MIC as low as 4μg/mL. nih.gov |

| 4-Arylidene pyrazole derivatives | Candida albicans, Saccharomyces cerevisiae | Moderate to good antifungal activity. nih.gov |

Anti-inflammatory Response Modulation

Inflammation is a complex biological response implicated in numerous diseases. This compound derivatives have been identified as potent modulators of the inflammatory response, primarily through the inhibition of key enzymes and signaling pathways.

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins. Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Several 1,3,4-trisubstituted pyrazole derivatives have demonstrated excellent anti-inflammatory activity, with some showing inhibition comparable to the standard drug diclofenac. capes.gov.brresearchgate.net

A series of pyrazole-hydrazone derivatives were designed and synthesized as potential anti-inflammatory agents. capes.gov.br Compounds 4a and 4b from this series exhibited better COX-2 inhibitory activity than the selective COX-2 inhibitor celecoxib, with IC50 values of 0.67μM and 0.58μM, respectively. capes.gov.br These compounds also showed a favorable selectivity index for COX-2 over COX-1. capes.gov.br

Similarly, novel sulfonamides containing diarylpyrazoles have been synthesized and evaluated for their in vitro activity against COX-1 and COX-2. acs.org One compound, PYZ16 , showed the highest COX-2 inhibitory activity (IC50 = 0.52 μM) and selectivity, surpassing that of celecoxib. acs.org

Lipoxygenases (LOXs) are another class of enzymes involved in the inflammatory cascade, leading to the production of leukotrienes. Dual inhibition of both COX and LOX pathways is considered a valuable strategy for developing anti-inflammatory drugs with potentially fewer side effects. researchgate.net

Certain pyrazole-hydrazone derivatives have demonstrated potent dual COX/5-LOX inhibitory activity. capes.gov.brresearchgate.net For instance, compounds 4a and 4b not only inhibited COX-2 but also showed superior inhibitory activity against 5-LOX (IC50=1.92μM and 2.31μM) compared to the known LOX inhibitor zileuton. capes.gov.brresearchgate.net

A series of pyrazolyl-phthalazine-dione derivatives were also evaluated for their in vitro lipoxygenase inhibition. kg.ac.rsresearchgate.net All tested compounds showed good to excellent activity, with IC50 values ranging from 24-49 µM. kg.ac.rs

The inflammatory response is orchestrated by a complex network of cytokines and signaling pathways. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. mdpi.comresearchgate.net

Some pyrazole derivatives have been shown to exert their anti-inflammatory effects by suppressing the NF-κB signaling pathway. researchgate.netnih.gov This suppression leads to a reduction in the production of pro-inflammatory cytokines. For example, certain compounds can inhibit the phosphorylation and subsequent degradation of IκB, which prevents the translocation of NF-κB to the nucleus and the transcription of target inflammatory genes. researchgate.net

Furthermore, some diphenylpyrazole derivatives have been shown to inhibit the phosphorylation of key signaling proteins like STAT1, STAT3, p65 (a subunit of NF-κB), and c-Jun, leading to a decreased secretion of pro-inflammatory cytokines and chemokines such as IL-6, TNFα, and IL-1β. frontiersin.org The modulation of these pathways highlights the potential of this compound derivatives to act as broad-spectrum anti-inflammatory agents.

Table 4: Anti-inflammatory Activity of this compound Derivatives

| Mechanism of Action | Compound Series/Example | Key Findings |

| COX-2 Inhibition | Pyrazole-hydrazone derivatives (4a , 4b ) | IC50 values of 0.67μM and 0.58μM, respectively, superior to celecoxib. capes.gov.br |

| COX-2 Inhibition | Diarylpyrazole sulfonamide (PYZ16 ) | IC50 = 0.52 μM, higher potency and selectivity than celecoxib. acs.org |

| 5-LOX Inhibition | Pyrazole-hydrazone derivatives (4a , 4b ) | IC50 values of 1.92μM and 2.31μM, superior to zileuton. capes.gov.brresearchgate.net |

| LOX Inhibition | Pyrazolyl-phthalazine-diones | Good to excellent activity with IC50 values in the 24-49 µM range. kg.ac.rs |

| NF-κB and Cytokine Suppression | Diphenylpyrazole derivatives | Inhibition of p65 and c-Jun phosphorylation, leading to reduced pro-inflammatory cytokine secretion. frontiersin.org |

Antiviral Investigations

The pyrazole nucleus is a core component in many compounds exhibiting significant antiviral properties. mdpi.com Research has explored the efficacy of this compound derivatives against a range of viral pathogens.

One area of investigation has been against coronaviruses. A series of pyranopyrazoles were evaluated for their antiviral efficacy against human coronavirus 229E (HCoV-229E). universiteitleiden.nl Among the tested compounds, one derivative demonstrated a high selectivity index of 12.6, indicating potent inhibitory capacity. universiteitleiden.nl Several other compounds in the series also showed moderate to substantial antiviral action during the viral replication phase, with reduction percentages ranging from 53.6% to 82.2%. universiteitleiden.nl Further studies on hydroxyquinoline-pyrazole candidates have shown promising antiviral activity against a spectrum of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, underscoring their potential as selective antiviral agents. acs.org

The anti-influenza virus activity of pyrazole compounds has also been a subject of research. A high-throughput screening of a large compound library identified a pyrazole compound, BPR1P0034, with potent and selective anti-influenza virus activity. acs.org This compound exhibited a 50% effective inhibitory concentration (IC50) of 0.42 ± 0.11 μM in a plaque reduction assay and was found to inhibit the synthesis of viral proteins and RNA. acs.org

Furthermore, pyrazole derivatives have been investigated for their activity against other viruses. A class of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines was found to inhibit Respiratory Syncytial Virus (RSV) replication at micromolar concentrations (EC50 = 5–28 μM). unipi.it In the context of Human Immunodeficiency Virus (HIV-1), 1,5-diphenylpyrazole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors, with some showing strong efficacy against drug-resistant strains. unipi.it Additionally, newly synthesized pyrazole derivatives have demonstrated significant protection against Newcastle disease virus (NDV), with some compounds achieving 100% protection in in-vivo models. nih.govnih.gov

Table 1: Antiviral Activity of Selected Pyrazole Derivatives

| Compound Class | Target Virus | Key Findings | Reference |

|---|---|---|---|

| Pyranopyrazoles | Human coronavirus 229E | Selectivity index up to 12.6; replication reduction up to 82.2%. | universiteitleiden.nl |

| Hydroxyquinoline-pyrazoles | SARS-CoV-2, MERS-CoV, HCoV-229E | Promising and selective antiviral activity. | acs.org |

| BPR1P0034 | Influenza A virus (H1N1) | IC50 of 0.42 ± 0.11 μM; inhibits viral protein and RNA synthesis. | acs.org |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Respiratory Syncytial Virus (RSV) | EC50 values between 5 and 28 μM. | unipi.it |

| 1,5-Diphenylpyrazoles | HIV-1 (reverse transcriptase) | Potent inhibition, including against delavirdine-resistant strains. | unipi.it |

| Hydrazone and thiazolidinedione derivatives of pyrazole | Newcastle disease virus (NDV) | Up to 100% protection with 0% mortality. | nih.govnih.gov |

Antidiabetic Potential and α-Amylase Inhibition

The management of blood glucose levels is a critical strategy in controlling diabetes mellitus. One therapeutic approach involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. probes-drugs.org Pyrazole derivatives have been identified as potential inhibitors of these enzymes. nih.gov

A study focused on the synthesis of a novel series of 1,3-diphenyl-pyrazole-4-carboxylic acid and its thiazole (B1198619) derivatives to evaluate their efficacy as α-amylase and α-glucosidase inhibiting agents. probes-drugs.orgresearchgate.net Among the synthesized compounds, several showed promising in vitro antidiabetic activity when compared to the standard drug, with one compound in particular emerging as a potent candidate for future drug design. probes-drugs.orgresearchgate.net

In another investigation, three pyrazole derivatives were synthesized and their inhibitory effect on α-amylase purified from the pancreas of cancer patients was assessed. The results indicated that the inhibitory activity of these derivatives increased with concentration, and one of the compounds exhibited the most significant inhibitory efficacy at 50%.

Further research into tetra-substituted pyrazoles demonstrated good inhibitory activity against α-amylase. Two compounds from this series displayed higher inhibition of α-amylase with lower IC50 values than the standard drug acarbose. Kinetic studies revealed that these compounds exhibited a mixed mode of inhibition for both α-amylase and α-glucosidase.

Table 2: α-Amylase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound Series | Key Findings | Reference |

|---|---|---|

| 1,3-Diphenyl-pyrazole-4-carboxylic acid and thiazole derivatives | Several compounds showed promising in vitro antidiabetic activity. | probes-drugs.orgresearchgate.net |

| Pyrazole derivatives from chalcone (B49325) | Inhibitory activity increased with concentration; one compound showed 50% inhibition. | |

| Tetra-substituted pyrazoles | Two compounds showed lower IC50 values than acarbose; mixed mode of inhibition. |

Antioxidant Properties and Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals. Pyrazole derivatives have been investigated for their antioxidant potential.

The antioxidant activity of pyrazole derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Studies on various synthesized pyrazole derivatives have shown considerable free radical scavenging activity. For instance, a study on new pyrazoles derived from 6-methylbenzimidazoles found that several compounds exhibited strong antioxidant properties, comparable to the standard antioxidant ascorbic acid.

In another study, a chalcone derivative, 1-(2,4-Dinitrophenyl)-3,5-diphenyl 4,5-dihydro pyrazole, demonstrated significant percentage inhibition in the DPPH assay, with its antioxidant effect increasing with concentration. Similarly, research on 1-carboxyamidino-1H-pyrazole derivatives has shown good antioxidant properties, which are dependent on the concentration and the types of substituents on the pyrazole ring.

The antioxidant potential of pyrazoline derivatives has also been explored. One study found that a specific pyrazoline derivative was highly effective in preventing lipid peroxidation in rat brain homogenates and was the only one in its series to block glutathione (B108866) oxidation. This highlights the potential of these compounds to prevent oxidative damage in biological systems.

Table 3: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrazoles of 6-methylbenzimidazoles | DPPH, Hydrogen Peroxide Scavenging | Strong antioxidant properties comparable to ascorbic acid. | |

| 1-(2,4-Dinitrophenyl)-3,5-diphenyl 4,5-dihydro pyrazole | DPPH | Considerable radical scavenging activity, increasing with concentration. | |

| 1-Carboxyamidino-1H-pyrazole derivatives | DPPH, Chemiluminescence | Good antioxidant properties, dependent on concentration and substituents. | |

| Pyrazoline derivatives | DPPH, FRAP, Lipid Peroxidation | One compound was most effective in preventing lipid peroxidation and glutathione oxidation. |

Neurological and Neuroprotective Research

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a neurotransmitter involved in numerous physiological processes. unipi.it Inhibition of MAGL is a therapeutic strategy for various conditions, including neurological disorders. universiteitleiden.nl A series of 1,5-diphenylpyrazole-3-carboxamide derivatives have been identified as potent, reversible, and selective inhibitors of MAGL. unipi.it

In a study aimed at developing new reversible MAGL inhibitors, a diphenylpyrazole series was investigated. nih.gov An initial screening identified (5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone with an IC50 value of 6.8 μM. nih.gov Structural optimization of this lead compound led to the identification of a derivative with a high MAGL inhibition activity, exhibiting a Ki of 412 nM. nih.gov This compound also demonstrated good selectivity over other related enzymes such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing enzymes (ABHD6 and ABHD12). unipi.it

Table 4: MAGL Inhibitory Activity of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives

| Compound | IC50 (μM) | Ki (nM) | Selectivity | Reference |

|---|---|---|---|---|

| (5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | 6.8 | - | - | nih.gov |

| Optimized Derivative (Compound 26) | 0.51 | 412 | Good selectivity vs. FAAH, ABHD6, ABHD12 | unipi.it |

Replication Protein A (RPA) is a crucial protein in the cellular response to DNA damage, recruiting multiple other proteins to the sites of damage. The N-terminal domain of the 70 kDa subunit of RPA (RPA70N) is a key interaction hub. A series of diphenylpyrazole carboxylic acid derivatives have been developed as inhibitors of these RPA-protein interactions.

Research in this area has focused on optimizing these diphenylpyrazole-based inhibitors by evaluating different substituents on the aromatic rings and the geometry of the linkers used to connect different fragments of the molecule. This optimization has led to the development of submicromolar inhibitors of RPA70N protein-protein interactions, demonstrating the potential of this chemical scaffold to modulate the DNA damage response.

The accumulation of amyloid-beta (Aβ) peptides, derived from the amyloid precursor protein (APP), is a central event in the pathology of Alzheimer's disease. Modulating the processing of APP is a key therapeutic strategy. A new family of compounds based on a diphenylpyrazole scaffold has been shown to selectively repress the amyloidogenic processing of APP.

These diphenylpyrazole derivatives, decorated with amino side chains, were found to decrease the production of Aβ peptides. In vivo studies with one such compound, anle138b (B560633), demonstrated a reduction in neurofibrillary degeneration and an improvement in short-term spatial memory in a transgenic mouse model of tauopathy. Furthermore, anle138b has been shown to block the formation of conducting Aβ pores in artificial membranes and primary hippocampal neurons, suggesting a mechanism by which it can restore membrane integrity and exert its neuroprotective effects. This compound was also found to ameliorate Aβ-induced deficits in synaptic plasticity and memory formation in a mouse model of Aβ deposition.

Lack of Specific Research Data on Antituberculosis and Antiplatelet Activities of this compound Derivatives

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research focused on the antituberculosis and antiplatelet activities of this compound and its direct derivatives. The user's request for an article detailing these specific biological activities cannot be fulfilled due to the lack of primary research data on this particular chemical scaffold for the specified therapeutic areas.

Extensive searches for relevant studies have yielded information on a variety of other pyrazole-based compounds; however, these fall outside the strict scope of the "this compound" core structure as mandated by the instructions. The available research on related compounds includes:

Antituberculosis Activity: Research in this area has explored complex heterocyclic systems where a pyrazole ring is present. For instance, studies have been published on N,1-diphenyl-4,5-dihydro-1H- bohrium.combenzothiepino[5,4-c]pyrazole-3-carboxamides, pyrazolo[1,5-a]pyridine-3-carboxamides, and various 1,3-diphenylpyrazole derivatives. These compounds, while containing a diphenyl-substituted pyrazole moiety, are structurally distinct from the simple this compound framework.

Antiplatelet Activity: The investigation into the antiplatelet effects of pyrazole derivatives is also limited and does not specifically address this compound. The existing literature describes the activities of pyrazolidine (B1218672) derivatives (which feature a saturated pyrazole ring) and some 1H-pyrazole-4-carboxamides where the substitution pattern is not 1,4-diphenyl.

Computational and Theoretical Chemistry Studies on 1,4 Diphenylpyrazole

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal computational techniques for elucidating the interactions between 1,4-diphenylpyrazole derivatives and their biological targets. These methods predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor.

For instance, molecular docking studies have been instrumental in investigating the anticancer potential of this compound derivatives. In one study, newly synthesized heterocyclic compounds containing the 1,5-diphenylpyrazole moiety were docked against the crystal structure of tubulin (PDB code: 1SA1). scirp.orgscirp.org The results indicated that certain derivatives exhibited low binding energy and formed stable complexes with the receptor, suggesting a strong affinity for the colchicine (B1669291) binding site of tubulin. scirp.orgscirp.org This computational insight was consistent with their observed cytotoxic activity against various cancer cell lines. scirp.orgscirp.org

Similarly, docking simulations were employed to explore the binding of this compound analogs as dual antagonists of the anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.net These studies helped in optimizing the compounds to fit into specific pockets of the protein, which are normally occupied by pro-apoptotic proteins. researchgate.net The predicted binding modes were later confirmed by X-ray crystallography, validating the utility of molecular docking in guiding drug design. researchgate.net

In the context of antimicrobial research, molecular docking of 1,3-diphenylpyrazole-4-propionic acid (DPPA) with the fungal enzyme CYP51 (PDB ID: 3LD6) revealed a good binding affinity and a low inhibitory constant, suggesting its potential as an antifungal agent. ijesi.org The simulations identified key interactions between DPPA and amino acid residues within the active site of the enzyme. ijesi.org Furthermore, docking studies of cobalt (II) and copper (II) complexes of a ligand derived from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde showed potential interactions with fibroblast growth factor receptors (FGFR), c-Met, and vascular endothelial growth factor (VEGF), with binding energies ranging from -8 to -14 kcal/mol. ijacskros.com

These examples underscore the power of molecular docking to predict and rationalize the biological activity of this compound derivatives, providing a valuable tool for medicinal chemists in the design of new therapeutic agents.

| Compound/Derivative | Target Protein | PDB Code | Key Findings |

| 1,5-Diphenylpyrazole derivatives | Tubulin | 1SA1 | Low binding energy, stable complexes, affinity for colchicine binding site. scirp.orgscirp.org |

| 5-Butyl-1,4-diphenyl pyrazole (B372694) acylsulfonamides | Bcl-2/Bcl-xL | Not Specified | Optimized binding to I88, L92, I95, and F99 pockets. researchgate.net |

| 1,3-Diphenylpyrazole-4-propionic acid (DPPA) | CYP51 | 3LD6 | Good binding affinity, low inhibitory constant. ijesi.org |

| Co(II) and Cu(II) complexes of a 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivative | FGFR, c-Met, VEGF | Not Specified | Binding energies of -8 to -14 kcal/mol. ijacskros.com |

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and other molecular properties of this compound and its derivatives. DFT methods are used to optimize molecular geometries and calculate various descriptors that help in understanding the compound's behavior. medicalresearchjournal.orgappconnect.in

DFT calculations have been employed to study the electronic properties of diphenylpyrazole derivatives in various applications. For example, in the context of corrosion inhibition, DFT was used to analyze the interaction between 5-amino-1,3-diphenylpyrazole and a metal surface. icrc.ac.iricrc.ac.irresearchgate.net These calculations provided insights into the electronic properties and helped to understand the adsorption mechanism, which involves both chemisorption and physisorption. icrc.ac.iricrc.ac.irresearchgate.net The HOMO-LUMO energy gap, a key parameter derived from DFT, indicates the molecule's reactivity. For 1,3-diphenylpyrazole-4-carbaldehyde, the calculated HOMO-LUMO gap is 4.2 eV, suggesting moderate reactivity.